molecular formula C15H20BrNO3 B12506352 Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-YL)ethyl]carbamate

Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-YL)ethyl]carbamate

Cat. No.: B12506352
M. Wt: 342.23 g/mol
InChI Key: SSWNVKAEOHGSDS-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group, a bromophenyl group, and an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of tert-butyl carbamate with 3-bromophenylacetic acid, followed by the formation of the oxirane ring through an epoxidation reaction. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like m-chloroperbenzoic acid (m-CPBA) for the epoxidation step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can react with nucleophilic sites in proteins, leading to covalent modification and potential inhibition of enzyme activity. The bromophenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate is unique due to the presence of both the oxirane ring and the bromophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-12(13-9-19-13)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWNVKAEOHGSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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